N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethoxyphenethyl group with a pyrrolo[3,2-d]pyrimidine core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Introduction of the Dimethoxyphenethyl Group: This step usually involves nucleophilic substitution reactions where the dimethoxyphenethylamine reacts with an activated intermediate.
Final Acetylation: The final step involves acetylation of the intermediate to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the phenyl ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,2-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide: Lacks the phenyl group, which may alter its chemical and biological properties.
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-methyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide: Contains a methyl group instead of a phenyl group, potentially affecting its reactivity and interactions.
Uniqueness
The presence of both the dimethoxyphenethyl group and the phenyl group in N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide contributes to its unique chemical properties and potential biological activities, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-32-18-9-8-15(12-19(18)33-2)10-11-25-20(29)14-28-23(30)22-21(27-24(28)31)17(13-26-22)16-6-4-3-5-7-16/h3-9,12-13,26H,10-11,14H2,1-2H3,(H,25,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKCVXZNHLTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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